2-Piperidinobenzamide
Description
Contextualization within Benzamide (B126) and Piperidine (B6355638) Chemical Space
2-Piperidinobenzamide is structurally composed of two key moieties: a benzamide and a piperidine. The benzamide itself is an organic compound with the formula C7H7NO, representing the simplest amide derivative of benzoic acid. wikipedia.org It is found naturally in some plants and is characterized by a benzene (B151609) ring attached to a carboxamide group. wikipedia.orgnih.gov
The second component, piperidine, is a six-membered heterocycle containing a nitrogen atom. nih.gov This structural unit is a fundamental building block in the synthesis of many pharmaceuticals. nih.gov The combination of the benzamide and piperidine groups in this compound creates a distinct chemical entity with the potential for diverse biological interactions. ontosight.ai
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-piperidin-1-ylbenzamide nih.gov |
| CAS Number | 3430-40-8 fishersci.noarctomsci.comsynquestlabs.com |
| Molecular Formula | C12H16N2O ontosight.aifishersci.nofishersci.com |
| Molecular Weight | 204.27 g/mol nih.govfishersci.no |
| Synonyms | This compound, 2-piperidin-1-yl benzamide, benzamide,2-1-piperidinyl, 2-piperidylbenzamide, piperidinyl benzamide fishersci.no |
Academic Significance of Substituted Benzamides and Piperidines
The academic and research significance of both benzamides and piperidines is well-established. Benzamide derivatives are a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. ontosight.ai The benzamide structure is a key component in various biologically active molecules. ontosight.ai
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues is an active area of investigation. ontosight.ai Studies often focus on the synthesis of new derivatives and the evaluation of their biological activities. ontosight.ai The modification of existing compounds is a common strategy in drug development to enhance efficacy and reduce side effects. ontosight.ai
One research direction for benzamide derivatives, in general, is the development of allosteric activators of human glucokinase, which could have applications in treating diabetes. thesciencein.org Other research has explored the synthesis of various substituted benzamides for their potential in medicinal chemistry. researchgate.net For instance, N-Benzyl 2-(1-piperidinylcarbonyl)benzamide, a related compound, has been noted for its potential anti-inflammatory, anticancer, and analgesic properties. ontosight.ai The synthesis of piperidinobenzamides has been achieved through methods such as the reaction of N-haloalkylisatoic anhydrides with amines. researchgate.net The overarching goal of this research is to explore the therapeutic potential of these compounds and to develop new chemical entities for various medical needs. ontosight.ai
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-piperidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYPPVXMJMLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319261 | |
| Record name | 2-piperidinobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3430-40-8 | |
| Record name | 3430-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-piperidinobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 2 Piperidinobenzamide
Established Synthetic Pathways for 2-Piperidinobenzamide Core Structures
The construction of the this compound scaffold can be achieved through various synthetic routes. These methods often involve the formation of the amide bond as a key step.
Reaction of N-haloalkylisatoic Anhydrides with Amines to Yield Piperidinobenzamides
A notable method for synthesizing benzamides involves the reaction of acid anhydrides with amines. chemguide.co.uklibretexts.orglibretexts.org Specifically, the reaction of an N-haloalkylisatoic anhydride (B1165640) with an amine can lead to the formation of a piperidinobenzamide structure. In this type of reaction, the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring and subsequent cyclization to form the piperidine (B6355638) ring fused to the benzamide (B126). Two equivalents of the amine are typically required, with one acting as the nucleophile and the other as a base to neutralize the acid produced during the reaction. libretexts.org
Exploration of Alternative Synthetic Routes
Alternative pathways to the this compound core often leverage different starting materials and reaction types. One common approach is the condensation reaction between a substituted aniline (B41778) and a phenol (B47542) derivative. evitachem.com For instance, the synthesis of related benzamide structures can be achieved by reacting an N-benzoyl-4-chloro-3-nitroaniline derivative with phenol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. evitachem.com
Another versatile method is the Hantzsch pyridine (B92270) synthesis, which can be adapted to produce dihydropyridine (B1217469) derivatives that can be further modified. beilstein-journals.org Although classically used for pyridine rings, modifications of this reaction can provide access to a variety of heterocyclic systems. Additionally, the Guareschi–Thorpe condensation offers a route to highly substituted 2-pyridones, which are structurally related to the piperidinone core. beilstein-journals.org
More contemporary methods, such as organophotocatalysis, have been developed for the one-step synthesis of substituted 2-piperidinones from simple starting materials like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.gov This approach offers a mild and efficient way to construct the core heterocyclic structure.
Design and Synthesis of this compound Derivatives
The design and synthesis of derivatives of the this compound core are crucial for exploring and optimizing their biological activity. This often involves the strategic introduction of various functional groups and the control of stereochemistry.
Strategic Functional Group Introduction and Modification
The introduction of different functional groups onto the this compound scaffold can significantly impact its biological properties. The difunctionalization of unsaturated hydrocarbons using strategies like photodriven functional group migration allows for the efficient construction of complex molecules with multiple functional groups. sioc-journal.cn
The chemical reactivity of the core structure allows for various modifications. The amide group can undergo nucleophilic substitution, while the piperidine ring can be subjected to reactions like alkylation or aromatic substitution. smolecule.com For example, a common strategy in medicinal chemistry is to introduce different substituents on the phenyl ring or the piperidine nitrogen to explore the structure-activity relationship.
A series of novel 2-phenylaminopyrimidine (PAP) derivatives were synthesized, demonstrating how modifications to a core structure can lead to compounds with potent biological effects. mdpi.com Similarly, the synthesis of Naphthol derivatives highlights the use of multi-component reactions to build complex molecular architectures from simpler building blocks. asianpubs.org
| Derivative Type | Synthetic Strategy | Key Reagents | Potential Application |
| 2-Phenylaminopyrimidine Derivatives | Condensation and acylation reactions | Substituted anilines, pyrimidines | Anticancer agents mdpi.com |
| Naphthol Derivatives | Three-component system, condensation | β-naphthol, benzaldehyde, amines | Biologically active compounds asianpubs.org |
| 2,5-Diketopiperazine Derivatives | Cyclization of amino acids | Protected amino acids | Anticancer agents nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogs
Many biologically active molecules are chiral, and their different stereoisomers can have distinct pharmacological properties. Therefore, the stereoselective synthesis of chiral this compound analogs is a key area of research.
One approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.com For example, chiral amines can be used to generate enantiopure enamines, which can then be reacted to form products with a quaternary stereocenter with high enantioselectivity. mdpi.com The development of chiral ligands from readily available natural products like isopulegol (B1217435) is another strategy to create efficient and commercially viable chiral catalysts for stereoselective transformations. mdpi.com
Silicon-based chiral auxiliaries have also been shown to be effective in diastereoselective transformations. uzh.ch These auxiliaries can be prepared with high enantiomeric purity and allow for controlled chirality transfer. Furthermore, intramolecular acyl transfer has been utilized for the stereoselective synthesis of atropisomeric amides, which are important in medicinal chemistry. whiterose.ac.uk This method allows for the creation of multiple chiral elements with high atropselectivity.
The stereocontrolled synthesis of nucleotide prodrugs (ProTides) using an oxazaphospholidine method demonstrates a one-pot process to produce compounds with high stereoselectivity, which is crucial for their pharmacological activity. nih.gov
Elucidation of Molecular Mechanisms of Action for 2 Piperidinobenzamide
Identification of Molecular Targets and Binding Interactions
Research into the biological activity of compounds containing a 2-piperidinyl phenyl benzamide (B126) core has identified the Prostaglandin E2 (PGE2) receptor EP2 subtype as a key molecular target. nih.govnih.gov The EP2 receptor is a G-protein-coupled receptor (GPCR) that is activated by its endogenous ligand, PGE2, to regulate a wide array of physiological and pathological processes. nih.govnih.govemory.edu Compounds with the 2-piperidinyl phenyl benzamide structure have been identified as positive allosteric modulators of this receptor, meaning they enhance the receptor's response to its natural ligand. nih.govnih.gov
Enzyme Inhibition Profiles
Based on available scientific literature, no specific enzyme inhibition targets have been identified for 2-Piperidinobenzamide or closely related 2-piperidinyl phenyl benzamides. While other distinct series of piperidinyl benzamide derivatives have been investigated as potential enzyme inhibitors for targets such as bacterial autolysin E, these findings are not applicable to the specific chemical structure of this compound. researchgate.net
Transporter Modulation
There is currently no scientific evidence to suggest that this compound modulates the activity of any specific cellular transporters.
Intracellular Signaling Pathway Modulation
As a positive allosteric modulator of the EP2 receptor, this compound influences the intracellular signaling pathways that are downstream of this receptor's activation. The EP2 receptor is primarily coupled to the Gαs subunit of heterotrimeric G proteins. oup.comwikipedia.org Activation of this G-protein initiates a cascade of signaling events, primarily through the adenylyl cyclase/cAMP pathway. emory.eduoup.comspandidos-publications.com Beyond this canonical pathway, EP2 receptor activation can also engage other signaling networks, including those involving β-arrestin and PI3K-Akt. emory.eduoup.com
| Primary Pathway | Key Mediators | Downstream Effectors |
|---|---|---|
| Gαs-cAMP Signaling | Adenylyl Cyclase, cAMP | Protein Kinase A (PKA), CREB. emory.eduoup.comwikipedia.orgresearchgate.net |
| G-protein-independent Signaling | β-arrestin | c-Src, EGFR, PI3K-Akt, Ras-ERK. emory.eduoup.com |
| Other Associated Pathways | GSK-3β | β-catenin. wikipedia.orgspandidos-publications.com |
Reactive Oxygen Species (ROS) Generation Pathways
Activation of the EP2 receptor has been directly linked to the generation of intracellular Reactive Oxygen Species (ROS). nih.gov Studies in motor neuron-like cells have demonstrated the existence of a PGE2-EP2 signaling-dependent pathway for ROS generation. nih.gov This effect was shown to be specifically mediated by the EP2 receptor, as the increase in intracellular ROS was mimicked by a selective EP2 agonist (butaprost) and counteracted by a selective EP2 antagonist. nih.gov The generation of ROS through this pathway is tied to the elevation of intracellular cAMP, as treatment with a cell-permeable cAMP analog also resulted in ROS generation. nih.gov In certain contexts, such as systemic inflammation, upregulation of the EP2 receptor can contribute to cerebral oxidative damage. emory.edu
Caspase Cascade Activation
The signaling cascade initiated by EP2 receptor activation can culminate in the activation of caspases, which are key proteases involved in programmed cell death (apoptosis). nih.govnih.govoup.com Research has shown that PGE2 can induce caspase-dependent apoptosis in hippocampal neurons, an effect that is mediated through the EP2 receptor and subsequent elevation of cAMP levels. nih.gov Specifically, the activation of caspase-3, an executioner caspase, has been observed following EP2 stimulation. nih.govnih.gov The link between EP2 signaling, ROS generation, and apoptosis is further supported by findings that the increase in the active form of caspase-3 following EP2 activation is suppressed by antioxidants. nih.gov Furthermore, selective inhibition of the EP2 receptor can suppress cell survival pathways, leading to the activation of the intrinsic apoptotic mechanism, which involves the release of cytochrome c and subsequent activation of the caspase-3/PARP pathway. oup.commerckmillipore.com
Kinase Pathway Regulation (e.g., PI3K/Akt, MAPK, JNK)
No studies were identified that investigated the regulatory effects of this compound on the PI3K/Akt, MAPK, or JNK signaling cascades.
Transcription Factor Modulation (e.g., NF-kB, HIF-1α)
There is no available data on whether this compound modulates the activity or expression of the transcription factors NF-kB and HIF-1α.
Interactions with Nucleic Acids and Cellular Components
Research detailing any direct interactions between this compound and nucleic acids or other specific cellular components could not be located.
Structure Activity Relationship Sar Studies of 2 Piperidinobenzamide and Analogues
Design Principles for SAR Investigations
The exploration of the structure-activity relationships of 2-piperidinobenzamide analogues is guided by systematic and rational design principles. A primary strategy involves the iterative modification of the core scaffold to probe the chemical space around the molecule and understand the key interactions with its biological target. This often begins with the identification of a "hit" compound from screening campaigns, which then serves as the starting point for chemical optimization.
Key design principles employed in the SAR investigation of this compound analogues include:
Systematic Modification: Analogues are designed to introduce a wide range of substituents with varying electronic, steric, and lipophilic properties. This allows for a comprehensive understanding of how these properties influence biological activity.
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties. This strategy is used to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions.
Conformational Constraint: The flexibility of the molecule is reduced by introducing cyclic structures or rigid linkers. This can help to lock the molecule into its bioactive conformation, leading to an increase in potency and selectivity.
Homologation: The length of alkyl chains or linkers is systematically varied to determine the optimal size and distance between key functional groups for target engagement.
These design principles are not employed in isolation but are often used in combination to build a comprehensive understanding of the SAR, ultimately leading to the identification of a clinical candidate with the desired biological profile.
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound analogues is highly sensitive to modifications at various positions of the molecule. The following sections detail the effects of substitutions on the benzamide (B126) moiety, the piperidine (B6355638) ring, and the linker connecting these two key structural components.
Benzamide Moiety Substituent Effects
The benzamide moiety plays a crucial role in the interaction of this compound analogues with their biological targets. Modifications to the benzene (B151609) ring can significantly impact binding affinity and functional activity. Studies have shown that the nature, position, and size of substituents on the benzamide ring are critical determinants of potency.
For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic ring and the amide group, thereby influencing hydrogen bonding and other non-covalent interactions with the target protein. The position of the substituent is also a key factor, as steric hindrance or the ability to form specific interactions can vary depending on whether the substituent is in the ortho, meta, or para position.
| Substituent Position | Substituent Type | Effect on Activity |
| Para | Electron-withdrawing (e.g., -Cl, -CF3) | Generally increases activity |
| Para | Electron-donating (e.g., -OCH3, -CH3) | Variable, often decreases activity |
| Meta | Small, lipophilic groups | Can be well-tolerated or increase activity |
| Ortho | Bulky groups | Often leads to a decrease in activity due to steric hindrance |
Piperidine Ring Modifications
Substitutions on the piperidine nitrogen or on the carbon atoms of the ring can have profound effects on biological activity. For example, the size of the substituent on the nitrogen can impact the orientation of the entire piperidine ring within the binding pocket. Furthermore, the introduction of substituents on the ring itself can create new chiral centers, leading to stereoisomers with different biological activities.
| Modification | Effect on Activity |
| N-alkylation | Small alkyl groups (e.g., methyl, ethyl) are often optimal |
| Ring substitution | Introduction of small substituents can improve potency and selectivity |
| Ring size variation (e.g., pyrrolidine, azepane) | Can lead to a significant loss of activity, highlighting the importance of the six-membered ring |
Linker Chemistry and Orientation
Variations in the linker, such as replacing the amide with a thioamide, ester, or a reversed amide, can drastically alter the molecule's hydrogen bonding capabilities, conformational preferences, and metabolic stability. The relative orientation of the benzamide and piperidine rings, dictated by the torsional angles around the linker, is also a key determinant of biological activity. A rigidified linker, through the introduction of double bonds or incorporation into a ring system, can lock the molecule in a more bioactive conformation, potentially leading to increased potency.
Stereochemical Influences on Activity
The introduction of chiral centers into the this compound scaffold can lead to the formation of enantiomers or diastereomers, which often exhibit significant differences in their biological activity. This stereoselectivity is a direct consequence of the three-dimensional nature of the drug-target interaction.
For example, if a substituent is introduced on the piperidine ring, creating a chiral center, one enantiomer may fit more snugly into the binding pocket of the target protein, leading to a higher binding affinity and greater potency compared to its mirror image. The absolute configuration (R or S) of these chiral centers is therefore a critical factor in the design of potent and selective this compound analogues. The separation and biological evaluation of individual stereoisomers are essential steps in the SAR exploration to identify the eutomer, the more active isomer.
Establishment of Pharmacophore Models
Based on the accumulated SAR data, a pharmacophore model for this compound analogues can be established. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. These models are invaluable tools in drug discovery, guiding the design of new molecules with improved properties and facilitating virtual screening of large compound libraries to identify novel hits.
A typical pharmacophore model for a this compound analogue would likely include:
A hydrogen bond donor: The N-H of the amide linker.
A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.
An aromatic ring feature: The benzamide ring, which may engage in π-π stacking or hydrophobic interactions.
A basic nitrogen feature: The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH and can form ionic interactions.
Hydrophobic features: Arising from the piperidine ring and any lipophilic substituents.
The relative spatial arrangement of these features is critical. The distances and angles between them define the three-dimensional query used in virtual screening. As more SAR data becomes available, these pharmacophore models can be refined to become more predictive, accelerating the discovery of new and improved this compound-based therapeutics.
Computational Chemistry and Molecular Modeling Approaches for 2 Piperidinobenzamide Research
Molecular Docking Studies of 2-Piperidinobenzamide with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. In the context of this compound derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.
For instance, studies on N-functionalized piperidine (B6355638) derivatives linked to a 1,2,3-triazole ring have utilized molecular modeling to predict their binding modes within the active site of the dopamine D2 receptor researchgate.netsemanticscholar.org. Similarly, research on piperazine-based benzimidazole derivatives has employed molecular docking to verify their binding interactions with the active site of urease, corroborating experimental inhibition data nih.gov. These studies underscore the power of docking to visualize and analyze molecular interactions that are critical for biological activity.
A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand (e.g., a this compound derivative) and the receptor, typically a protein. These interactions, which are primarily non-covalent, include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces.
Research on various piperidine and piperazine analogs has successfully identified key interactions driving their binding affinity. For example, in a study of novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as influenza A virus inhibitors, molecular docking revealed that the most potent compounds formed critical hydrogen bonds and hydrophobic interactions with key residues like ARG118, ASP151, and ARG293 within the neuraminidase active site semanticscholar.org. In another study on benzene (B151609) sulfonamide-piperazine hybrids, docking results correlated well with experimental enzyme inhibition assays, highlighting the specific interactions responsible for their activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov.
The analysis of these interactions is fundamental to understanding the structure-activity relationship (SAR), providing a rationale for the observed biological activities and guiding the modification of the ligand structure to enhance binding affinity and selectivity.
Table 1: Representative Ligand-Receptor Interactions for Piperidine/Piperazine Analogs This table is illustrative and compiles data from studies on various derivatives.
| Derivative Class | Biological Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Benzimidazole-piperazine analogs | Urease | Cys321, His322 | Hydrogen Bond, Metal Coordination |
| Indole-acetamide analogs | Neuraminidase | ARG118, ASP151, ARG293 | Hydrogen Bond, Hydrophobic |
| Sulfonamide-piperazine hybrids | Acetylcholinesterase | Tyr334, Phe331 | π-π Stacking, Hydrogen Bond |
| N-functionalized piperidines | Dopamine D2 Receptor | Asp114, Ser193 | Hydrogen Bond, Hydrophobic |
Docking studies on imidazolidinyl-piperidinyl-benzoic acid derivatives, for example, have helped characterize the binding site for CCR5 antagonists, providing insights into the structural requirements for improving their activity nih.gov. The binding of a ligand changes the receptor's conformation, and understanding these changes is essential. For instance, the interaction of the β3-adrenoceptor agonist Mirabegron, which has a complex structure, with exosites like Ala-103 and Asn-179 on the α1A-adrenoceptor was revealed through detailed binding site analysis mdpi.com. These studies demonstrate how characterizing the binding pocket can explain the affinity and selectivity of different ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity nih.gov. QSAR models are powerful predictive tools used in drug discovery to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources bio-hpc.euresearchgate.net.
For scaffolds like piperidine, QSAR models have been successfully developed to predict various biological activities. For example, QSAR models have been proposed for predicting the toxicity of 33 piperidine derivatives against Aedes aegypti, the vector for dengue fever nih.gov. Another study developed robust 3D-QSAR models for a series of imidazolidinylpiperidinylbenzoic acid CCR5 antagonists to better understand substituent requirements for enhanced potency nih.gov.
The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating molecular descriptors that encode structural features, selecting the most relevant descriptors, and using a statistical method to build the model.
Various statistical and machine learning techniques are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) researchgate.net. For a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH), a 3D-QSAR model based on Comparative Molecular Similarity Indices Analysis (CoMSIA) was developed and extensively validated nih.gov. In another study on 1,2,3-triazolopiperidine derivatives as DPP-4 enzyme inhibitors, a multilinear regression analysis produced a QSAR model that could predict IC50 values scispace.com. These models serve as valuable tools for virtually screening new analogs and prioritizing them for synthesis and testing.
Table 2: Examples of Predictive QSAR Models for Piperidine Derivatives This table summarizes statistical parameters from different QSAR studies on related compounds.
| Derivative Class | QSAR Method | Target Activity | Determination Coefficient (R²) | Cross-validation Coefficient (Q²) |
|---|---|---|---|---|
| Piperazine-carboxamides | CoMSIA | FAAH Inhibition | 0.966 | 0.734 |
| Imidazolidinyl-piperidinyl-benzoic acids | CoMFA | CCR5 Antagonism | 0.996 | Not Reported |
| Piperidine derivatives | OLS-MLR | Toxicity vs. Aedes aegypti | >0.85 | >0.80 (External Validation) |
| 1,2,3-Triazolopiperidines | MLR | DPP-4 Inhibition | 0.594 | Not Reported |
A significant outcome of QSAR modeling is the identification of molecular descriptors that have the most substantial impact on biological activity. These descriptors are numerical representations of molecular properties and can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).
By analyzing the developed QSAR model, researchers can determine which structural features are favorable or unfavorable for activity. For instance, 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrogen bond donors/acceptors would enhance or diminish activity nih.gov. This information provides direct guidance for chemical modifications. For example, a CoMSIA model for FAAH inhibitors revealed specific steric, electrostatic, and hydrogen-bond characteristics that were crucial for binding, which then informed the design of new, more potent compounds nih.gov.
The reliability of a QSAR model is paramount. Therefore, rigorous validation is a critical step in the modeling process. Validation assesses the model's robustness and predictive power. It is typically performed using internal validation techniques, such as cross-validation (e.g., leave-one-out or LOO), and external validation, where the model's ability to predict the activity of an independent set of compounds (the test set) is evaluated nih.gov.
Furthermore, defining the Applicability Domain (AD) of a QSAR model is essential nih.govmdpi.com. The AD represents the chemical space of structures for which the model is expected to make reliable predictions eawag.ch. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. The Organization for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which include the definition of an unambiguous algorithm, a defined endpoint, and a defined domain of applicability mdpi.com. This ensures that the models are used appropriately, particularly in regulatory contexts.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. nih.gov In the context of this compound research, MD simulations provide critical insights into its conformational flexibility and its interactions with biological targets. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how the compound behaves in a simulated physiological environment.
The conformational landscape of this compound is of particular interest as it dictates how the molecule can orient itself to bind to a receptor. The piperidine and benzamide (B126) moieties are connected by a flexible linker, and the rotational freedom around these bonds allows the molecule to adopt various shapes or conformers. MD simulations can map out the energy landscape of these conformations, identifying the most stable, low-energy states that are more likely to be biologically active.
Key parameters analyzed during MD simulations of this compound and its analogs include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the simulated molecule from a reference structure over time. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformational state. For instance, simulations of benzamide derivatives have shown that a stable RMSD is achieved after an initial equilibration period, indicating a well-balanced system. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the more flexible regions of the molecule. mdpi.com For this compound, this would highlight the degree of movement in the piperidine ring, the benzamide group, and the linker region. Higher RMSF values in specific areas indicate greater flexibility, which can be crucial for adapting to the shape of a binding site.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and its target protein, or intramolecularly. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, and understanding these interactions is key to predicting binding affinity.
Principal Component Analysis (PCA): This technique is used to identify the dominant modes of motion in the molecule. By analyzing the trajectory of the simulation, PCA can reveal the large-scale conformational changes that this compound undergoes.
| Parameter | Description | Illustrative Finding for a this compound Analog |
|---|---|---|
| Simulation Time | The total time the molecular movements are simulated. | 100 nanoseconds (ns) per replica simulation. nih.gov |
| Average RMSD | The average deviation of the ligand's backbone atoms from the initial docked pose. | A stable RMSD of ~2.5 Å after an initial fluctuation, indicating the ligand remains stably bound in the binding pocket. |
| Key Residue RMSF | Fluctuations of amino acid residues in the binding site. | Minimal perturbation (<1.5 Å) for key aromatic residues like Tyr and Phe, suggesting consistent engagement with the ligand. mdpi.com |
| Dominant Interaction | The primary type of molecular interaction maintaining the ligand-protein complex. | Persistent hydrogen bonding observed between the amide of the benzamide moiety and a specific amino acid residue for >80% of the simulation time. mdpi.com |
| Binding Free Energy (ΔGbind) | The calculated free energy of binding, indicating the affinity of the ligand for the target. | Metadynamics simulations revealed a favorable binding free energy, suggesting a strong and stable interaction. mdpi.com |
In Silico Screening and Virtual Library Design for Novel this compound Analogs
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is instrumental in the development of novel analogs of this compound by allowing researchers to evaluate vast chemical spaces efficiently and cost-effectively.
The process begins with the creation of a virtual library of this compound analogs. This library can be designed by systematically modifying the core scaffold. For example, different substituents can be added to the piperidine or benzamide rings, or the linker between them can be altered. The goal is to generate a diverse set of molecules with a range of physicochemical properties.
Once the virtual library is established, various computational methods are employed for screening:
Molecular Docking: This is a key technique in virtual screening where the binding orientation and affinity of each analog within the target's binding site are predicted. The molecules are "docked" into a 3D model of the target protein, and a scoring function is used to rank them based on their predicted binding affinity. This helps to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. By creating a pharmacophore model based on known active compounds, researchers can screen virtual libraries for novel molecules that fit this model, even if they have different underlying chemical scaffolds.
ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. mdpi.com This is crucial for early-stage drug discovery, as it helps to eliminate compounds that are likely to have poor pharmacokinetic profiles or toxic effects, saving significant time and resources.
Through these in silico approaches, the design of novel this compound analogs can be guided by a rational, structure-based approach. The insights gained from virtual screening help to focus synthetic efforts on compounds with the highest probability of success.
| Analog ID | Modification on this compound Scaffold | Predicted Binding Affinity (Docking Score) | Predicted BBB Permeability | Predicted hERG Inhibition |
|---|---|---|---|---|
| 2-PB-001 | 4-fluoro substitution on the benzamide ring | -8.5 kcal/mol | High | Low risk |
| 2-PB-002 | Addition of a methyl group to the piperidine nitrogen | -7.9 kcal/mol | High | Low risk |
| 2-PB-003 | Replacement of the amide linker with a thioamide | -8.2 kcal/mol | Moderate | Low risk |
| 2-PB-004 | 3-chloro substitution on the benzamide ring | -9.1 kcal/mol | High | Moderate risk |
| 2-PB-005 | Introduction of a hydroxyl group on the piperidine ring | -7.5 kcal/mol | Moderate | Low risk |
Future Directions in 2 Piperidinobenzamide Research
Exploration of Underexplored Biological Pathways and Targets
While 2-piperidinobenzamide derivatives have been extensively studied for certain biological targets, many pathways remain underexplored. Future research will likely focus on identifying and validating novel targets to broaden the therapeutic applicability of these compounds.
Initial research on benzamide-containing molecules has established their activity against a variety of targets. For instance, different benzamide (B126) scaffolds have been developed as inhibitors of enzymes like lysine (B10760008) deacetylases (KDACs) and poly(ADP-ribose) polymerase (PARP-1) for oncology applications. nih.govbohrium.com Others have been designed to target acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease, or the sigma-1 receptor (S1R) for central nervous system (CNS) disorders. mdpi.commdpi.com Antifungal properties have been linked to the inhibition of the Sec14p protein, a phosphatidylinositol/phosphatidylcholine transfer protein. nih.gov
Future exploration could delve into:
Isoform-Specific Targeting: Many target proteins exist as multiple isoforms, with distinct physiological roles. Future work could focus on developing this compound derivatives that selectively target specific isoforms of enzymes like KDACs or transporters such as the ATP-binding cassette (ABC) transporters, which could lead to improved efficacy and reduced off-target effects. nih.govmdpi.com
Protein-Protein Interactions (PPIs): The this compound scaffold could be used to design molecules that modulate PPIs, which are considered challenging but highly valuable targets.
Orphan Receptors: A significant number of G protein-coupled receptors (GPCRs) are classified as "orphan receptors" with no known endogenous ligand. Screening this compound libraries against these receptors could uncover novel biological functions and therapeutic opportunities.
Metabolic Enzymes: Beyond glucokinase activation for diabetes, other metabolic pathways crucial in cancer or inflammatory diseases could be targeted. nih.gov Investigating the effect of this compound derivatives on enzymes involved in amino acid or lipid metabolism represents a promising, underexplored avenue.
The table below summarizes known targets for various benzamide scaffolds, highlighting potential areas for future investigation with the this compound core.
| Target Class | Specific Target Example | Associated Disease Area | Potential Underexplored Area for this compound |
| Enzymes | Lysine Deacetylases (KDACs) | Cancer | Isoform-selective KDAC inhibitors |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Dual AChE/BACE1 inhibitors | |
| Glucokinase (GK) | Diabetes | Allosteric modulation of other metabolic enzymes | |
| Receptors | Sigma-1 Receptor (S1R) | CNS Disorders | Targeting orphan GPCRs |
| Transporters | ABCG2 Transporter | Cancer Drug Resistance | Selective inhibitors for other ABC transporter isoforms |
| Other Proteins | Cereblon (CRBN) | Protein Degradation (PROTACs) | Scaffolds for novel E3 ligase recruitment |
Development of Novel this compound Scaffolds with Improved Selectivity
To minimize off-target effects and enhance therapeutic efficacy, the development of novel scaffolds with high target selectivity is paramount. Future research will leverage advanced synthetic chemistry and structure-activity relationship (SAR) studies to refine the this compound core. nih.gov
Strategies for developing next-generation scaffolds include:
Conformational Locking: Introducing rigid elements or cyclic constraints into the this compound structure can lock the molecule into a specific bioactive conformation. This approach can significantly enhance binding affinity and selectivity for the intended target. acs.org
Scaffold Hopping and Bioisosteric Replacement: Replacing the core piperidine (B6355638) or benzamide moieties with other heterocyclic systems (bioisosteres) can lead to novel chemical matter with improved properties. This strategy aims to retain key binding interactions while altering physicochemical characteristics like solubility or metabolic stability.
Fragment-Based Growth: Utilizing fragment-based drug design (FBDD), where small molecular fragments that bind to the target are identified and then grown or linked, can be applied. The this compound core could serve as a starting fragment to be elaborated upon to achieve optimal interactions within a target's binding site.
Introduction of Specific Functional Groups: A modular approach to synthesis allows for the systematic introduction of different functional groups to probe interactions with the target protein. For example, incorporating vinyl groups into a linker region or a trifluoromethyl moiety into a capping group has been shown to exploit enzyme surface topology and improve selectivity for certain KDACs. nih.gov
The following table details modification strategies and their potential impact on compound selectivity.
| Modification Strategy | Description | Expected Outcome |
| Pharmacophore Modulation | Inverting the amide bond or altering key hydrogen bonding groups. mdpi.com | Altered binding mode and selectivity profile. |
| Linker Modification | Changing the length, rigidity, or composition of the linker connecting the core scaffold to other functional groups. nih.gov | Optimized positioning within the binding pocket; improved affinity. |
| Side-Chain Engineering | Introducing bulky or electronically distinct groups to probe specific sub-pockets of the target. | Enhanced selectivity against closely related proteins. |
| Stereochemical Control | Synthesizing and testing individual stereoisomers of chiral this compound derivatives. | Identification of the most active and selective isomer. |
Integration of Advanced Omics Technologies in Mechanistic Studies
Understanding the detailed mechanism of action of this compound derivatives is crucial for their rational development. The integration of advanced "omics" technologies offers a powerful, unbiased approach to elucidate how these compounds affect cellular systems on a global scale.
Genomics and Transcriptomics: These technologies can identify the full spectrum of genes whose expression is altered upon treatment with a this compound compound. RNA sequencing (RNA-Seq) can reveal not only on-target pathway modulation but also uncover unexpected off-target effects or compensatory mechanisms that the cell activates. This is particularly useful for identifying novel targets or understanding the basis of compound toxicity.
Proteomics: By quantifying changes in the entire proteome, this approach can confirm that changes in gene expression translate to the protein level. Proteomics can also identify post-translational modifications and protein-protein interactions that are modulated by the compound, providing deep mechanistic insights into its cellular effects.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological system. For a this compound derivative, metabolomics can reveal downstream effects on metabolic pathways, helping to build a comprehensive picture of the compound's biological impact and identify relevant pharmacodynamic biomarkers.
| Omics Technology | Application in this compound Research | Potential Insights |
| Transcriptomics (RNA-Seq) | Profile gene expression changes in cells treated with a lead compound. | Identification of modulated biological pathways; discovery of off-target effects. |
| Proteomics (Mass Spectrometry) | Quantify changes in protein abundance and post-translational modifications. | Validation of drug targets; understanding of cellular response networks. |
| Metabolomics (LC-MS/NMR) | Analyze global changes in endogenous small molecules. | Elucidation of downstream metabolic consequences; biomarker discovery. |
| Chemogenomics | Screen compounds against a large panel of genetic mutants. nih.gov | Unbiased identification of the primary molecular target. |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. These computational tools can be applied to the this compound scaffold to design novel compounds with superior properties.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data for this compound analogues to predict the biological activity of novel, untested structures. This allows researchers to prioritize the synthesis of compounds most likely to succeed. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining parameters for high potency and selectivity, these algorithms can propose novel derivatives that a human chemist might not have conceived.
Virtual Screening: AI/ML can be used to screen vast virtual libraries of millions or billions of compounds to identify those that are predicted to bind to a specific target. This can be used to find new derivatives of the this compound class with potential activity against new biological targets.
ADME/Tox Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds early in the discovery process. researchgate.net Applying these models to virtual this compound derivatives can help eliminate compounds with unfavorable profiles before committing resources to their synthesis.
| AI/ML Application | Description | Utility in this compound Research |
| Virtual High-Throughput Screening (vHTS) | Docking large virtual libraries into a target's binding site. | Rapidly identify new this compound derivatives with high predicted binding affinity. |
| Generative Models | Using algorithms to generate novel chemical structures with desired properties. | Design of next-generation scaffolds with improved potency and selectivity. |
| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity. | Guiding the design of new molecules that fit the activity requirements. |
| Predictive ADME/Tox | Using computational models to forecast a compound's pharmacokinetic and toxicity profile. | Prioritizing the synthesis of compounds with better drug-like properties. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Piperidinobenzamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with benzamide precursors under controlled conditions (e.g., using carbodiimide coupling agents). To ensure purity, employ column chromatography for separation and characterize products via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in detail. New compounds require elemental analysis, while known compounds should cross-reference spectral data with prior literature .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation. Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For solubility, conduct Hansen solubility parameter calculations followed by experimental validation in polar aprotic solvents (e.g., DMSO). Report all conditions (e.g., concentration, temperature) to enable replication .
Advanced Research Questions
Q. How can mechanistic studies on this compound’s biological activity be designed to minimize confounding variables?
- Methodological Answer : Use a combination of in vitro assays (e.g., enzyme inhibition kinetics) and isotopic labeling (e.g., -tagged compounds) to trace metabolic pathways. Include positive and negative controls (e.g., known inhibitors/solvents) to isolate target effects. For cell-based assays, standardize cell lines, passage numbers, and culture conditions. Validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Q. What computational approaches are recommended to model this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) over ≥100 ns to assess stability. Calculate binding free energies via MM/GBSA or MM/PBSA. Cross-reference results with experimental IC values and mutagenesis data to refine models .
Q. How should researchers address contradictions in reported data on this compound’s efficacy across studies?
- Methodological Answer : Conduct a meta-analysis using the I statistic to quantify heterogeneity (values >50% indicate significant variability). Stratify studies by variables such as dosage, model systems, and measurement techniques. Use sensitivity analysis to identify outliers. If heterogeneity persists, propose hypotheses (e.g., batch-to-batch variability, solvent effects) for experimental validation .
Q. What strategies are effective for conducting a systematic review of this compound’s applications in medicinal chemistry?
- Methodological Answer : Apply the PRISMA framework to screen literature. Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025). Use PICO (Population: target proteins; Intervention: this compound; Comparison: analogs; Outcome: binding affinity) to structure searches in PubMed, SciFinder, and Web of Science. Assess study quality via GRADE criteria and report confidence intervals for key findings .
Q. How can in vivo toxicity studies of this compound be optimized for translational relevance?
- Methodological Answer : Use two animal models (e.g., rodents and zebrafish) to cross-validate results. Dose selection should align with allometric scaling from in vitro IC values. Monitor biomarkers (e.g., liver enzymes, renal function) longitudinally. Include a recovery phase to assess reversibility of effects. Adhere to ARRIVE guidelines for ethical reporting .
Q. What experimental controls are critical when studying this compound’s stability under varying storage conditions?
- Methodological Answer : Test stability under accelerated conditions (40°C/75% RH for 6 months) per ICH guidelines. Use HPLC-MS to quantify degradation products (e.g., hydrolyzed amide bonds). Include antioxidants (e.g., BHT) or inert atmospheres (N) as negative controls. Report peptide content and solvent residues if commercial batches are used .
Methodological Standards and Reporting
- Data Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration) in supplementary materials .
- Literature Gaps : Use scoping reviews to map understudied areas (e.g., enantioselective synthesis) and justify novel hypotheses .
- Ethical Compliance : For human cell line studies, include IRB approval and informed consent documentation in appendices .
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